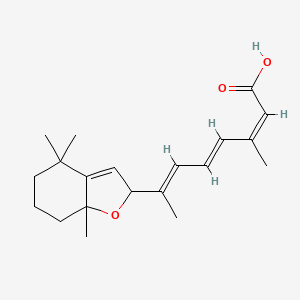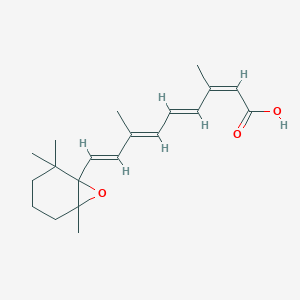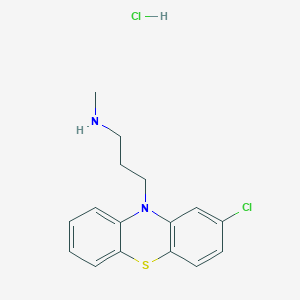
Demethyl Chlorpromazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyl Chlorpromazine Hydrochloride is a compound with the molecular formula C16H18Cl2N2S . It is a derivative of Chlorpromazine, a typical antipsychotic medication primarily used to treat psychiatric disorders such as schizophrenia .
Molecular Structure Analysis
The molecular weight of Demethyl Chlorpromazine Hydrochloride is 341.3 g/mol . The IUPAC name is 3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride . The InChI and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis
Demethyl Chlorpromazine Hydrochloride has a molecular weight of 341.3 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Neuroscience
Summary of Application
Demethyl Chlorpromazine Hydrochloride is studied for its metabolites in neuroscience, particularly for understanding the metabolic mechanisms of chlorpromazine, a first-generation antipsychotic .
Methods of Application
Researchers use Density Functional Theory (DFT) calculations to explore the metabolic pathways catalyzed by cytochrome P450 isoenzyme 1A2 .
Results
The studies suggest that N14-demethylation is the most favorable metabolic pathway, leading to the formation of mono-N-desmethylchlorpromazine, which can further demethylate to form di-N-desmethylchlorpromazine .
Pharmacology
Summary of Application
In pharmacology, Demethyl Chlorpromazine Hydrochloride is used to understand the pharmacokinetics and therapeutic effects of chlorpromazine .
Methods of Application
Clinical trials and pharmacokinetic studies are conducted, involving various dosages and monitoring plasma levels of chlorpromazine and its metabolites .
Results
Findings indicate that chlorpromazine has a significant role in treating schizophrenia, with a noted placebo effect and various adverse effects like sedation and movement disorders .
Biochemistry
Summary of Application
Biochemically, the compound is used to study the conformation and electronic aspects of chlorpromazine in solutions .
Methods of Application
High-resolution proton and carbon-13 nuclear magnetic resonance spectroscopy are employed, along with ultraviolet irradiation experiments .
Results
The studies reveal micelle aggregation and provide insights into the conformation of chlorpromazine hydrochloride in different solvents .
Molecular Biology
Summary of Application
Molecular biology research focuses on the antiviral and immunomodulatory activity of chlorpromazine, which is structurally similar to Demethyl Chlorpromazine Hydrochloride .
Methods of Application
The research involves studying the inhibition of IL-6 expression by monocytes activated by SARS-CoV-2 virus nucleocapsid protein .
Results
Chlorpromazine is found to inhibit IL-6 expression and secretion, affecting NF-κB and MEK/ERK signaling pathways .
Clinical Research
Summary of Application
Demethyl Chlorpromazine Hydrochloride is referenced in clinical research to evaluate the clinical use of chlorpromazine in diagnosing, preventing, or treating diseases .
Methods of Application
Scoping reviews and systematic literature reviews are conducted to gather data on the clinical applications of chlorpromazine .
Results
The reviews consolidate the therapeutic relevance of chlorpromazine, maintaining its clinical relevance for nearly 70 years .
Toxicology
Summary of Application
In toxicology, the compound is used as a reference material for accurate data analysis in screening drugs and toxic compounds .
Methods of Application
Toxicological screening procedures involve spiking samples with internal standards and analyzing them using chromatography and mass spectrometry .
Results
The procedure allows for the detection and quantification of various drugs and toxic compounds, including metabolites of chlorpromazine .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S.ClH/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19;/h2-3,5-8,11,18H,4,9-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISSMQVJRSCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethyl Chlorpromazine Hydrochloride | |
CAS RN |
3953-65-9 |
Source


|
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3953-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


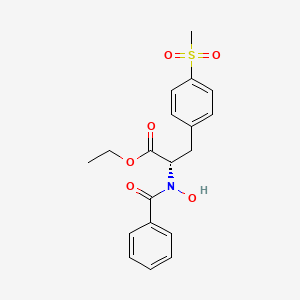
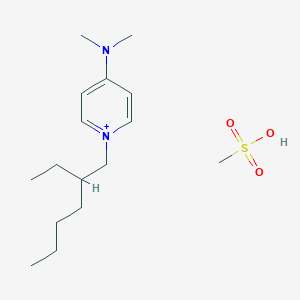
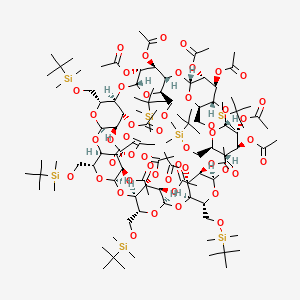
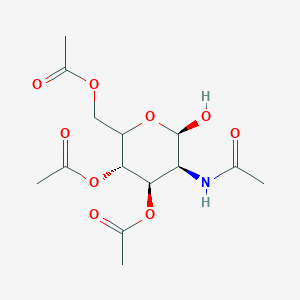



![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)
